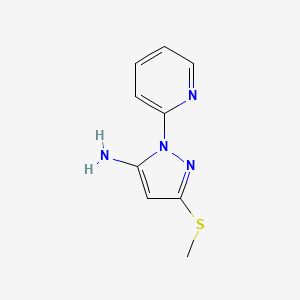
3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(甲硫基)-1-(吡啶-2-基)-1H-吡唑-5-胺是一种有机化合物,其特征在于吡唑环被吡啶基和甲硫基取代。
准备方法
合成路线和反应条件
3-(甲硫基)-1-(吡啶-2-基)-1H-吡唑-5-胺的合成通常涉及以下步骤:
吡唑环的形成: 吡唑环可以通过肼与 1,3-二酮的反应合成。反应通常在碱(如乙醇钠)的存在下进行。
吡啶基的引入: 吡啶基可以通过偶联反应引入,例如 Suzuki-Miyaura 交叉偶联反应,使用吡啶基硼酸和卤代吡唑。
甲硫基的引入: 甲硫基可以通过亲核取代反应引入,其中硫醇(例如甲硫醇)与吡唑环上的合适离去基团反应。
工业生产方法
该化合物的工业生产方法可能涉及优化上述合成路线,以确保高产率和纯度。这可能包括使用连续流动反应器、自动化合成平台和先进的纯化技术,如高效液相色谱 (HPLC)。
化学反应分析
反应类型
3-(甲硫基)-1-(吡啶-2-基)-1H-吡唑-5-胺可以发生多种类型的化学反应,包括:
氧化: 甲硫基可以使用过氧化氢或间氯过氧苯甲酸等氧化剂氧化为亚砜或砜。
还原: 吡啶基可以使用锂铝氢化物等还原剂还原为哌啶环。
取代: 吡唑环上的氨基可以参与亲核取代反应,其中它可以被其他亲核试剂取代。
常用试剂和条件
氧化: 过氧化氢,间氯过氧苯甲酸,乙酸作为溶剂。
还原: 锂铝氢化物,四氢呋喃作为溶剂。
取代: 各种亲核试剂(例如卤代烷烃、酰氯),极性非质子溶剂(例如二甲基甲酰胺)。
主要产物
氧化: 亚砜,砜。
还原: 哌啶衍生物。
取代: 烷基化或酰化的吡唑衍生物。
科学研究应用
3-(甲硫基)-1-(吡啶-2-基)-1H-吡唑-5-胺在科学研究中有几个应用:
药物化学: 该化合物可用作合成潜在药物的构建模块,尤其是针对中枢神经系统中的酶或受体的药物。
材料科学: 该化合物独特的电子性质使其成为有机发光二极管 (OLED) 和其他电子材料的候选材料。
有机合成: 它可以作为合成更复杂有机分子的中间体,促进新的合成方法的发展。
作用机制
3-(甲硫基)-1-(吡啶-2-基)-1H-吡唑-5-胺的作用机制取决于其特定的应用。在药物化学中,它可能通过与特定分子靶标(如酶或受体)结合而起作用,从而调节它们的活性。吡啶基和吡唑环可以参与 π-π 堆积相互作用和氢键,这对结合亲和力和特异性至关重要。
相似化合物的比较
类似化合物
3-(甲硫基)-1-(吡啶-2-基)-1H-吡唑: 缺少氨基,这可能会影响其反应性和结合性质。
1-(吡啶-2-基)-1H-吡唑-5-胺: 缺少甲硫基,这可能会影响其电子性质和溶解度。
3-(甲硫基)-1H-吡唑-5-胺: 缺少吡啶基,这可能会降低其进行 π-π 堆积相互作用的潜力。
独特性
3-(甲硫基)-1-(吡啶-2-基)-1H-吡唑-5-胺由于其官能团的组合而具有独特性,这些官能团赋予了独特的电子性质和反应性。吡啶基和甲硫基的存在允许多种化学修饰和相互作用,使其成为多种应用的多功能化合物。
属性
分子式 |
C9H10N4S |
|---|---|
分子量 |
206.27 g/mol |
IUPAC 名称 |
5-methylsulfanyl-2-pyridin-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C9H10N4S/c1-14-9-6-7(10)13(12-9)8-4-2-3-5-11-8/h2-6H,10H2,1H3 |
InChI 键 |
NYUPXIOPQHRYFK-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NN(C(=C1)N)C2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2S)-1-Aminopropan-2-yl]diethylamine](/img/structure/B12315200.png)
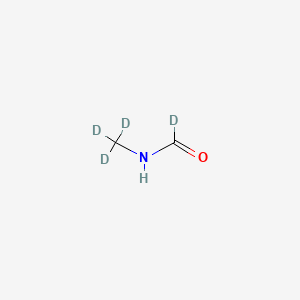
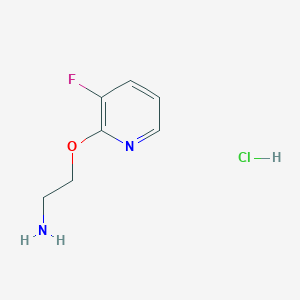
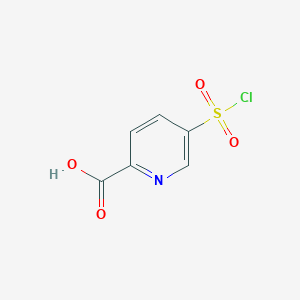
![Bradykinin, 3-[(4R)-4-hydroxy-L-proline]-](/img/structure/B12315243.png)

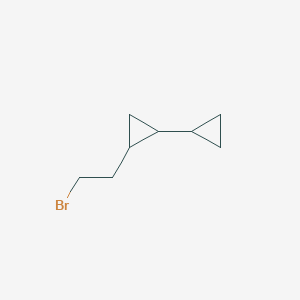
![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12315256.png)

![tert-butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate](/img/structure/B12315263.png)


![tert-butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate](/img/structure/B12315280.png)
![2-[2-(Cyclopent-2-EN-1-YL)acetamido]propanoic acid](/img/structure/B12315292.png)
